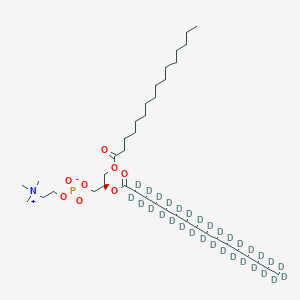

16:0-16:0 PC-d31

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C40H80NO8P |

|---|---|

分子量 |

765.2 g/mol |

IUPAC 名称 |

[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2,33D2 |

InChI 键 |

KILNVBDSWZSGLL-PZEIKBMPSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

what is 16:0-16:0 PC-d31

An In-Depth Technical Guide to 16:0-16:0 PC-d31 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine, is a deuterated synthetic phospholipid. It is a derivative of dipalmitoylphosphatidylcholine (DPPC), a ubiquitous saturated phospholipid in eukaryotic cell membranes and the primary component of pulmonary surfactant.[1][2] The defining feature of this compound is the replacement of 31 hydrogen atoms with deuterium on one of the palmitoyl (16:0) acyl chains. This isotopic labeling makes it an invaluable tool in lipidomics, primarily serving as an internal standard for the accurate quantification of phospholipids in complex biological samples using mass spectrometry.[3]

This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, its application in lipidomics workflows, and detailed experimental protocols.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in research. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C40H49NO8PD31 | [4] |

| Formula Weight | 765.23 | [4] |

| Exact Mass | 764.757 | [4] |

| Purity | >99% | [4] |

| Storage Temperature | -20°C | [4] |

| CAS Number | 56952-02-4 | [4] |

Application in Mass Spectrometry-Based Lipidomics

This compound is predominantly used as an internal standard in quantitative lipidomics studies.[3] The addition of a known amount of this deuterated standard to a biological sample at the beginning of the experimental workflow allows for the correction of variability introduced during sample preparation and analysis. This includes sample loss during lipid extraction and variations in ionization efficiency in the mass spectrometer.[3]

The workflow for a typical lipidomics experiment involves several key stages, from sample preparation to data analysis. The use of a deuterated internal standard like this compound is integral to achieving accurate and reproducible quantification of endogenous lipids.

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of lipidomics experiments. Below are protocols for key experimental stages.

Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for extracting lipids from biological fluids.[3]

-

Sample Preparation: To 100 µL of plasma, add a known amount of this compound in a chloroform/methanol solution.

-

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 500 µL of 0.9% NaCl solution to the mixture and vortex again.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Storage: Store the dried lipid extract at -20°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general approach for the separation and detection of phospholipids.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for lipid separation.[3]

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[3]

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[3]

-

Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[3]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes for comprehensive lipid coverage.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) is then performed on selected precursor ions to obtain structural information and confirm lipid identity. For phosphatidylcholines, a common approach in positive ion mode is to perform a precursor ion scan for m/z 184, which corresponds to the phosphocholine headgroup.[5]

-

Data Analysis and Quantification

The accurate quantification of endogenous lipids relies on the comparison of their peak areas to that of the internal standard.

Caption: Logical relationship for the quantification of endogenous lipids.

Signaling Pathways and Further Applications

While the primary role of this compound is as an internal standard, its non-deuterated counterpart, DPPC, is a key player in various biological processes. DPPC is a major component of lipid bilayers and is crucial for the function of pulmonary surfactant, which reduces surface tension in the alveoli of the lungs.[1][6] Deficiencies in DPPC can lead to respiratory distress syndrome.[6]

Isotopically labeled lipids like this compound can also be used in studies of lipid metabolism and membrane dynamics. For instance, they can be used to trace the fate of phospholipids in metabolic pathways or to study the movement of lipids within and between cellular membranes.

Conclusion

This compound is an essential tool for researchers in the field of lipidomics. Its use as an internal standard enables the accurate and precise quantification of phospholipids, which is critical for understanding the role of these molecules in health and disease. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this valuable research tool in a variety of scientific investigations.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine

Introduction

1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine is a deuterated synthetic phospholipid. It is an isotopic analog of the ubiquitous saturated phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which is a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant. The defining feature of this molecule is the replacement of 31 hydrogen atoms with deuterium isotopes on the acyl chain at the sn-2 position of the glycerol backbone. This selective isotopic labeling makes it an invaluable tool for researchers in biophysics, membrane science, and drug delivery, enabling detailed structural and dynamic studies of lipid bilayers using techniques that can differentiate between isotopes, such as neutron scattering and mass spectrometry.

This guide provides a comprehensive overview of the structure, properties, and common experimental applications of 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structure of 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine consists of a central glycerol backbone. A saturated 16-carbon palmitoyl chain is ester-linked to the sn-1 position. A perdeuterated palmitoyl chain (C₁₅D₃₁COO-) is ester-linked to the sn-2 position. The polar headgroup, phosphocholine, is attached to the sn-3 position. This amphipathic nature, with a hydrophilic headgroup and hydrophobic tails, allows it to self-assemble into bilayers in aqueous environments, forming vesicles or liposomes.

Data Presentation: Physicochemical Properties

The key quantitative data for this lipid are summarized in the table below, with a comparison to its non-deuterated counterpart, DPPC.

| Property | 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) |

| Synonyms | DPPC-d31, 16:0/16:0-d31 PC | DPPC, PC(16:0/16:0) |

| Molecular Formula | C₄₀H₄₉D₃₁NO₈P | C₄₀H₈₀NO₈P |

| Molecular Weight | 765.23 g/mol [1] | 734.04 g/mol |

| Exact Mass | 764.7225 Da | 733.5622 Da |

| Physical Form | Solid Powder | Solid Powder |

| Storage Temperature | -20°C | -20°C |

Experimental Protocols & Methodologies

The primary application of DPPC-d31 is in the creation of model membranes (liposomes) for biophysical analysis.

General Synthesis Pathway

The synthesis of asymmetrically deuterated phospholipids like DPPC-d31 is a multi-step process. While specific protocols are often proprietary, the general chemical strategy involves the following key stages:

-

Preparation of Deuterated Precursor: The synthesis begins with the production of perdeuterated palmitic acid (palmitic acid-d31). This is often achieved through methods like catalytic hydrogen-deuterium exchange on the protonated fatty acid.

-

Chirospecific Glycerol Backbone: A chiral precursor of the glycerol backbone, such as sn-glycero-3-phosphocholine, is used to ensure the correct stereochemistry.

-

Regiospecific Acylation: The synthesis proceeds with two sequential, position-specific esterification reactions:

-

The sn-1 hydroxyl group of the glycerol backbone is acylated with standard (protonated) palmitic acid.

-

The sn-2 hydroxyl group is then acylated using the prepared deuterated palmitic acid-d31. Catalysts like dicyclohexylcarbodiimide (DCC) are often employed to facilitate this ester bond formation.[2]

-

-

Purification: The final product is purified using techniques such as column chromatography to remove reactants and by-products, ensuring high purity for experimental use.

Protocol for Model Membrane (Liposome) Preparation

A standard and widely used method for preparing unilamellar liposomes for biophysical studies is the lipid film hydration followed by extrusion technique.

Materials:

-

1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine powder

-

Other lipids as required for mixed-lipid systems (e.g., cholesterol)

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer of choice (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator or nitrogen/argon gas stream

-

High-vacuum pump

-

Water bath

-

Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Weigh the desired amount of lipid powder and dissolve it in chloroform or a suitable organic solvent mixture within a clean, round-bottom flask. For mixed lipid systems, co-dissolve all lipids to ensure a homogenous mixture.[3][4]

-

Film Formation: Remove the organic solvent using a gentle stream of inert gas (nitrogen or argon) or a rotary evaporator. Rotate the flask during evaporation to create a thin, uniform lipid film on the inner surface.[3][5]

-

Residual Solvent Removal: Place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent, which is critical for bilayer integrity.[3]

-

Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tc) of the lipid with the highest Tc (for DPPC, this is 41°C). Agitate the flask gently to hydrate the lipid film. This process typically forms large, multilamellar vesicles (MLVs).[3][4]

-

Freeze-Thaw Cycles (Optional): To improve lamellarity and encapsulation efficiency, subject the MLV suspension to several (5-10) freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.

-

Extrusion for Unilamellar Vesicles:

-

Assemble the extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm for Large Unilamellar Vesicles or LUVs).

-

Heat the extruder to a temperature above the lipid's Tc.

-

Load the MLV suspension into one of the syringes and force it through the membrane into the second syringe.

-

Repeat this extrusion process an odd number of times (typically 11-21 passes) to ensure a uniform size distribution of vesicles.[3]

-

-

Storage: Store the final liposome suspension at 4°C. For long-term storage, freezing below the lipid's Tc is possible, but stability should be verified.

Analytical Characterization

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of DPPC-d31. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. The resulting mass spectrum will show a peak corresponding to the mass of the deuterated lipid (e.g., m/z 765.2 for [M+H]⁺), clearly distinguishing it from any non-deuterated contaminants.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural verification.

-

¹H NMR: Can confirm the overall structure, though the signal from the deuterated acyl chain at the sn-2 position will be absent.

-

²H NMR (Deuterium NMR): This is particularly useful for studying the dynamics and orientation of the deuterated acyl chain within the lipid bilayer. The quadrupolar splitting observed in ²H NMR spectra provides detailed information on the order and mobility of the C-D bonds.

-

³¹P NMR: Provides information about the headgroup region and can distinguish different lipid phases (e.g., lamellar, hexagonal).

Key Applications and Visualized Workflows

The primary utility of DPPC-d31 is to act as a "contrast agent" in techniques that are sensitive to the difference in scattering properties between hydrogen and deuterium.

-

Neutron Scattering: Small-Angle Neutron Scattering (SANS) is a premier technique for which this molecule is designed. Neutrons interact differently with hydrogen and deuterium nuclei. By selectively deuterating parts of a lipid membrane, researchers can use SANS to determine the precise location and conformation of the labeled components, such as the thickness of the hydrophobic core, the area per lipid molecule, and the position of membrane-associated proteins or peptides.

-

Solid-State NMR: As mentioned, ²H NMR provides unparalleled detail about the orientation and dynamics of the labeled acyl chain within the membrane, which is crucial for understanding membrane fluidity and phase behavior.

-

Mass Spectrometry Imaging (MSI): In complex biological samples, MSI can be used to map the spatial distribution of lipids. Using a deuterated standard like DPPC-d31 allows for precise quantification and localization of its non-deuterated counterpart within tissue sections.[6]

Experimental Workflow: Liposome Analysis

The following diagram illustrates a typical workflow for preparing and analyzing model membranes using DPPC-d31.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]

- 3. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]

- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 5. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]

- 6. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of Deuterated Dipalmitoylphosphatidylcholine (DPPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated dipalmitoylphosphatidylcholine (DPPC), a critical tool in membrane biophysics and drug delivery research. The substitution of hydrogen with deuterium (²H) allows for detailed structural and dynamic analysis of lipid bilayers using techniques that are otherwise insensitive to subtle molecular changes. This guide summarizes key quantitative data, details common experimental methodologies, and provides visual workflows for major characterization techniques.

Core Physical Properties: A Quantitative Overview

The physical characteristics of DPPC are subtly altered by deuteration, primarily affecting its phase transition behavior. The following tables collate essential quantitative data for chain-perdeuterated DPPC (DPPC-d62), the most commonly studied variant.

Table 1: Thermotropic Properties of DPPC and DPPC-d62

| Property | DPPC | DPPC-d62 | Method | Notes |

| Main Phase Transition Temp (Tm) | ~41.4 °C[1][2] | ~37.75 °C[3][4] | DSC, 2H NMR | Transition from gel (Lβ') to liquid-crystalline (Lα) phase. |

| Pre-transition Temp (Tp) | ~35-36 °C[1] | ~31-32 °C | DSC | Transition from a planar gel phase (Lβ') to a ripple phase (Pβ'). |

| Main Transition Enthalpy (ΔH) | ~8.7 kcal/mol[5] | ~8.1 kcal/mol | DSC | Energy required for the main phase transition. |

Table 2: Structural and Mechanical Properties in the Liquid-Crystalline (Lα) Phase (T > Tm)

| Property | DPPC | DPPC-d62 | Method | Conditions |

| Area per Lipid (AL) | ~64 Ų | ~64 Ų | X-ray/Neutron Scattering | T = 50 °C |

| Bilayer Thickness (DHH) | ~3.6 nm | ~3.6 nm | SANS, X-ray Diffraction | T = 50 °C[2] |

| Bending Modulus (KC) | ~10-12 kBT | Similar to DPPC | Neutron Spin Echo, X-ray Scattering | T = 50 °C[6][7] |

Table 3: Acyl Chain Order Parameters (SCD) for DPPC-d62 in the Lα Phase (T = 50°C)

| Acyl Chain Carbon Position | Average SCD | Method |

| C2 - C5 | ~0.45 | 2H NMR |

| C6 - C10 | ~0.40 | 2H NMR |

| C11 - C14 | ~0.30 | 2H NMR |

| C15 | ~0.20 | 2H NMR |

| C16 | ~0.10 | 2H NMR |

Note: The deuterium order parameter, SCD, reflects the motional anisotropy of the C-²H bond vector relative to the bilayer normal. A value of SCD = 0.5 indicates perfect order, while SCD = 0 represents isotropic motion.[8][9]

Experimental Protocols for Characterization

The following sections detail the methodologies for key experiments used to characterize the physical properties of deuterated DPPC.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes of lipid systems.[5][10][11]

Methodology:

-

Sample Preparation: A precise amount of DPPC-d62 is weighed into an aluminum DSC pan. A specific volume of aqueous buffer is added to achieve the desired lipid concentration and hydration. The pan is then hermetically sealed. A reference pan containing an identical volume of buffer is also prepared.

-

Instrumentation: The sample and reference pans are placed in the DSC instrument's calorimetric cells.

-

Data Acquisition: The sample is subjected to controlled heating and cooling cycles (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transitions (e.g., 10 °C to 60 °C). The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature. Endothermic peaks on heating correspond to phase transitions. The peak maximum is taken as the transition temperature (Tm), and the integrated area under the peak yields the transition enthalpy (ΔH).

Deuterium (²H) Nuclear Magnetic Resonance (NMR) Spectroscopy

²H NMR is exceptionally powerful for investigating the phase behavior and acyl chain order of specifically deuterated lipids.[3][12][13][14]

Methodology:

-

Sample Preparation: DPPC-d62 is dissolved in an organic solvent (e.g., chloroform). The solvent is evaporated under a stream of nitrogen, followed by high vacuum, to create a thin lipid film on the walls of a glass tube. The film is hydrated with buffer, and the sample is subjected to multiple freeze-thaw cycles to ensure homogeneity, resulting in a dispersion of multilamellar vesicles (MLVs). The sample is then transferred to a solid-state NMR rotor or tube.

-

NMR Acquisition: The sample is placed in the NMR spectrometer, and the temperature is precisely controlled. A quadrupolar echo pulse sequence (π/2x - τ - π/2y - τ - acquire) is used to acquire the ²H NMR spectrum, which overcomes the rapid signal decay of broad solid-state signals.

-

Data Analysis: The shape of the resulting spectrum is highly informative.

-

In the liquid-crystalline (Lα) phase, the rapid, anisotropic motion of the lipid molecules averages the quadrupolar interaction, resulting in a characteristic "Pake doublet" spectrum.

-

The frequency separation of the two peaks in the Pake doublet is the quadrupolar splitting (Δνq), which is directly proportional to the order parameter (SCD) of the C-²H bond.

-

In the gel (Lβ') phase, the much slower molecular motion results in a very broad, often featureless spectrum.

-

Small-Angle Neutron Scattering (SANS)

SANS is used to determine the overall structure of lipid vesicles in solution, including bilayer thickness and area per lipid. The large difference in the coherent neutron scattering lengths of hydrogen (-3.74 fm) and deuterium (+6.67 fm) provides excellent contrast for studying deuterated lipids.[15][16][17]

Methodology:

-

Sample Preparation: Unilamellar vesicles (LUVs or SUVs) of DPPC-d62 are prepared, typically by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). The vesicles are prepared in a solvent (often a mixture of H₂O and D₂O) designed to "contrast match" certain parts of the system, for example, to make the solvent scattering length density equal to that of the lipid headgroups, thus highlighting the signal from the deuterated acyl chains.

-

SANS Measurement: The vesicle suspension is placed in a quartz cuvette in the path of a collimated neutron beam. The intensity of scattered neutrons is measured as a function of the scattering angle (or momentum transfer, q) using a 2D detector.

-

Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D plot of intensity I(q) vs. q. This scattering curve is then fitted to a mathematical model (e.g., a core-shell form factor for a vesicle) to extract structural parameters like the bilayer thickness, the thickness of the hydrophobic core, and the area per lipid molecule.

X-ray Diffraction (XRD)

XRD is used to determine the lamellar repeat spacing (d-spacing) in stacked, hydrated bilayers, providing information on bilayer thickness and inter-bilayer water spacing.[18][19][20][21]

Methodology:

-

Sample Preparation: A concentrated, hydrated pellet of DPPC-d62 is prepared by centrifugation of an MLV dispersion. Alternatively, oriented samples can be prepared by slowly drying a lipid solution on a flat substrate (e.g., a silicon wafer). The sample is maintained in a chamber with controlled temperature and relative humidity.

-

XRD Measurement: A monochromatic X-ray beam is directed onto the sample. The diffracted X-rays are recorded by a detector, yielding a pattern of sharp Bragg peaks at specific angles for a well-ordered lamellar sample.

-

Data Analysis: The positions of the Bragg peaks (2θ) are related to the lamellar d-spacing by Bragg's Law (nλ = 2d sinθ). Analysis of the relative intensities of the peaks can be used to reconstruct the electron density profile of the bilayer, providing a more detailed measure of the bilayer's internal structure.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Caption: Experimental workflow for Deuterium (²H) NMR Spectroscopy.

Caption: Experimental workflow for Small-Angle Neutron Scattering (SANS).

Caption: Experimental workflow for X-ray Diffraction (XRD).

References

- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H NMR studies of dipalmitoylphosphatidylcholine-cholesterol bilayers at high pressure - ProQuest [proquest.com]

- 4. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimentally determined tilt and bending moduli of single-component lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bending Modulus of Lipid Membranes from Density Correlation Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A comparison of differential scanning calorimetric and Fourier transform infrared spectroscopic determination of mixing behavior in binary phospholipid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high sensitivity differential scanning calorimetry study of the interaction between poloxamers and dimyristoylphosphatidylcholine and dipalmitoylphosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium NMR investigation of ether- and ester-linked phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of ergosterol on dipalmitoylphosphatidylcholine bilayers: a deuterium NMR and calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neutron diffraction studies on selectively deuterated phospholipid bilayers | Semantic Scholar [semanticscholar.org]

- 16. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. Structure of gel phase DPPC determined by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

Unveiling the Isotopic Fingerprint: A Technical Guide to 16:0-16:0 PC and its Deuterated Analog, 16:0-16:0 PC-d31

For Immediate Release – In the intricate world of lipidomics and drug development, precision is paramount. This technical guide delves into the core characteristics of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0-16:0 PC) and its deuterated counterpart, 16:0-16:0 PC-d31. Understanding the molecular distinctions between these compounds is crucial for researchers employing isotopic labeling in their experimental designs.

Core Molecular Attributes

The fundamental difference between 16:0-16:0 PC and its d31 analog lies in the isotopic substitution of hydrogen with deuterium in one of the palmitoyl chains. This substitution results in a significant and predictable mass shift, a property extensively leveraged in mass spectrometry-based quantification.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 16:0-16:0 PC | C₄₀H₈₀NO₈P | 734.04[1][2][3][4] |

| This compound | C₄₀H₄₉D₃₁NO₈P | 765.23[5][6][7] |

Experimental Application: Internal Standard for Mass Spectrometry

A primary application for this compound is as an internal standard in quantitative lipidomics. Its chemical behavior is nearly identical to the endogenous 16:0-16:0 PC, ensuring co-extraction and co-ionization. However, its distinct mass allows for its differentiation and use as a reference for accurate quantification of the non-labeled lipid in complex biological samples.

The following workflow outlines the typical use of this compound as an internal standard in a lipidomics experiment.

Detailed Experimental Protocol: Lipid Extraction (Folch Method)

A standard procedure for extracting lipids from a biological sample, as depicted in the workflow, is the Folch method.

-

Homogenization: Homogenize the biological sample in a chloroform:methanol mixture (2:1, v/v).

-

Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

-

Lipid Collection: The lower organic phase, containing the lipids (including both 16:0-16:0 PC and the spiked this compound), is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

This technical guide provides a foundational understanding of this compound and its critical role in quantitative lipid analysis. The provided data and workflow are intended to support researchers in designing and executing robust and accurate lipidomics studies.

References

- 1. grokipedia.com [grokipedia.com]

- 2. DPPC (Dipalmitoylphosphatidylcholine) | CymitQuimica [cymitquimica.com]

- 3. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine = 99 TLC 63-89-8 [sigmaaldrich.com]

- 4. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 5. 16:0-d31-16:0 PC powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. medchemexpress.com [medchemexpress.com]

The Sentinel of Accuracy: 16:0-16:0 PC-d31 in Quantitative Lipidomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Among the arsenal of tools available to researchers, stable isotope-labeled internal standards stand as the gold standard for achieving reliable quantitative data. This guide focuses on the pivotal role of 1,2-dipalmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31), a deuterated analog of dipalmitoylphosphatidylcholine (DPPC), in modern lipidomics studies. Its structural similarity and distinct mass make it an ideal internal standard for the quantification of its endogenous counterpart, a key component of cellular membranes and pulmonary surfactant.

The Critical Role of Internal Standards in Lipidomics

Quantitative lipidomics by mass spectrometry (MS) is susceptible to various sources of analytical variability, including sample extraction inefficiencies, matrix effects, and instrument response fluctuations. Internal standards are essential for correcting these variations.[1][2] By adding a known amount of an isotopically labeled standard, such as this compound, to a sample at the beginning of the workflow, the analyte-to-internal standard ratio can be used to accurately determine the concentration of the endogenous lipid. Deuterated standards are particularly advantageous as they co-elute with the native analyte in liquid chromatography (LC), experiencing similar ionization and matrix effects.[2]

Dipalmitoylphosphatidylcholine (DPPC): A Biologically Significant Analyte

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC or PC 16:0/16:0) is a saturated phospholipid that plays crucial roles in various physiological processes.[3][4] It is the most abundant phospholipid component of pulmonary surfactant, where it is essential for reducing surface tension in the alveoli and preventing their collapse during expiration.[3][5] Beyond its structural role in the lungs, DPPC is a key component of cellular membranes and is involved in modulating inflammatory responses.[4] Dysregulation of DPPC metabolism has been implicated in respiratory distress syndrome and other inflammatory lung diseases.[3][4]

Quantitative Analysis Workflow Using this compound

A typical quantitative lipidomics workflow involves several key steps, from sample preparation to data analysis. The use of this compound is integrated throughout this process to ensure data accuracy.

Figure 1: A generalized workflow for quantitative lipidomics using an internal standard.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of extraction method is critical for efficient and reproducible lipid recovery. The Folch and Bligh & Dyer methods, which utilize a chloroform and methanol solvent system, are widely used for their broad coverage of lipid classes.[6][7]

Materials:

-

Biological sample (e.g., homogenized tissue, cell pellet, plasma)

-

This compound internal standard solution (in methanol or chloroform/methanol)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or HPLC grade water)

-

Glass centrifuge tubes with Teflon-lined caps

Protocol (Modified Folch Method):

-

To a known amount of homogenized tissue (e.g., 50 mg) or plasma (e.g., 100 µL) in a glass tube, add a precise amount of this compound internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 200 µL of acetonitrile:isopropanol 1:9, v/v) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantitative lipidomics.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Representative):

-

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm)[1]

-

Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid[1]

-

Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid[1]

-

Flow Rate: 0.35 mL/min[1]

-

Column Temperature: 45°C[1]

-

Injection Volume: 2 µL[1]

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids based on their polarity.

MS/MS Parameters (Representative for PC 16:0/16:0 and this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z) for PC(16:0/16:0): 734.6

-

Product Ion (m/z) for PC(16:0/16:0): 184.1 (phosphocholine headgroup)

-

Precursor Ion (m/z) for this compound: 765.8

-

Product Ion (m/z) for this compound: 184.1 (phosphocholine headgroup)

-

Collision Energy and Declustering Potential: These parameters need to be optimized for the specific instrument to achieve the best signal intensity.

| Parameter | PC (16:0/16:0) | This compound |

| Precursor Ion (m/z) | 734.6 | 765.8 |

| Product Ion (m/z) | 184.1 | 184.1 |

| Ionization Mode | ESI+ | ESI+ |

| Scan Type | MRM | MRM |

Data Presentation: Quantitative Analysis of DPPC

The following table provides a representative example of how quantitative data for DPPC in a biological sample, using this compound as an internal standard, would be presented. The values are hypothetical and for illustrative purposes.

| Sample ID | Peak Area (PC 16:0/16:0) | Peak Area (this compound) | Ratio (Analyte/IS) | Concentration (µg/mL) |

| Control 1 | 1.25E+06 | 2.50E+06 | 0.50 | 5.0 |

| Control 2 | 1.30E+06 | 2.50E+06 | 0.52 | 5.2 |

| Control 3 | 1.28E+06 | 2.50E+06 | 0.51 | 5.1 |

| Treated 1 | 2.50E+06 | 2.50E+06 | 1.00 | 10.0 |

| Treated 2 | 2.60E+06 | 2.50E+06 | 1.04 | 10.4 |

| Treated 3 | 2.55E+06 | 2.50E+06 | 1.02 | 10.2 |

DPPC in Cellular Signaling

DPPC is not merely a structural lipid; it is also involved in cellular signaling pathways. Its synthesis and metabolism are tightly regulated. The de novo synthesis of DPPC occurs through the Kennedy pathway.

Figure 2: Simplified diagram of the Kennedy pathway for DPPC biosynthesis.

Furthermore, DPPC can modulate inflammatory signaling. Studies have shown that DPPC can inhibit the oxidative burst and the release of tumor necrosis factor-alpha (TNF-α) in monocytic cells, independently of the mitogen-activated protein kinase (MAPK) signaling pathways.[4] This suggests that changes in membrane composition and fluidity due to DPPC incorporation may play a role in modulating leukocyte inflammatory responses.[4]

Logical Relationship in Quantification

The fundamental principle of using an internal standard like this compound for quantification is based on a direct and proportional relationship between the instrument response and the concentration of the analyte.

Figure 3: The logical framework underpinning quantification using an internal standard.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of dipalmitoylphosphatidylcholine in complex biological matrices. Its application within a robust and well-defined experimental workflow, from sample preparation to data analysis, enables researchers to confidently investigate the roles of DPPC in health and disease. As lipidomics continues to advance, the principled use of such stable isotope-labeled standards will remain a cornerstone of high-quality, reproducible research in this dynamic field.

References

- 1. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 4. Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Lipidomic characterization and localization of phospholipids in the human lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core of Lipid Metabolism: An In-depth Technical Guide to Deuterium Labeling

For Researchers, Scientists, and Drug Development Professionals

Deuterium labeling has emerged as a powerful and versatile tool in the study of lipid metabolism, offering a non-radioactive, safe, and effective method for tracing the metabolic fate of lipids in vivo and in vitro.[1][2] This technical guide delves into the core principles of deuterium labeling in lipids, providing an in-depth overview of its applications, experimental protocols, and data analysis, with a focus on its utility in research and drug development.

Introduction to Deuterium Labeling in Lipidomics

Stable isotope labeling, particularly with deuterium (²H), has revolutionized the field of lipidomics. By introducing deuterium-labeled precursors, researchers can track the synthesis, turnover, and transformation of various lipid species within a biological system.[1][3] Deuterium oxide (D₂O), or heavy water, is a commonly used, cost-effective, and easily administered precursor for metabolic labeling of a wide range of biomolecules, including lipids.[4][5]

The primary applications of deuterium labeling in lipid research include:

-

Measuring De Novo Lipogenesis (DNL): Quantifying the synthesis of new fatty acids from non-lipid precursors.[1][6]

-

Determining Cholesterol Synthesis Rates: Tracking the endogenous production of cholesterol.[6][7]

-

Assessing Lipid Turnover: Measuring the rate at which lipids are synthesized and degraded.[8][9]

-

Elucidating Metabolic Pathways: Tracing the flow of atoms through various metabolic routes.[1]

-

Drug Development: Creating site-specifically deuterated lipids that exhibit increased resistance to oxidative damage, a promising therapeutic strategy for various diseases.[10][11]

Key Methodologies and Experimental Protocols

The successful implementation of deuterium labeling studies hinges on robust experimental design and precise analytical techniques. The following sections outline the core methodologies involved.

In Vivo Labeling with Deuterium Oxide (D₂O)

A common approach for studying systemic lipid metabolism involves the administration of D₂O to human subjects or animal models.

Experimental Protocol: In Vivo D₂O Labeling for Measuring De Novo Lipogenesis and Cholesterol Synthesis

-

Baseline Sampling: Collect a baseline blood sample from the subject after an overnight fast.[6]

-

D₂O Administration: Administer a single oral bolus of D₂O, often followed by supplementation in drinking water to maintain a stable enrichment of D₂O in the body water over the study period.[6] For instance, subjects might consume D₂O for several weeks to achieve and maintain a specific total body water enrichment (e.g., 2%).[8]

-

Timed Sampling: Collect blood samples at various time points post-administration (e.g., 2, 4, 6, and 8 hours after a meal).[6] For longer-term studies, samples can be collected over days or weeks.

-

Sample Processing: Separate plasma from the blood samples. Isolate different lipoprotein fractions (e.g., VLDL) and extract lipids.[6]

-

Derivatization: Convert fatty acids to their methyl esters (FAMEs) for gas chromatography analysis.

-

Mass Spectrometric Analysis: Analyze the deuterium enrichment in specific lipids (e.g., palmitate in triglycerides, cholesterol) using Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][12]

-

Data Analysis: Calculate the fractional synthesis rates of the lipids based on the rate of deuterium incorporation over time.

In Vitro Labeling with D₂O

Cell culture models provide a more controlled environment to study lipid metabolism.

Experimental Protocol: In Vitro D₂O Labeling in Hepatocyte Cellular Models

-

Cell Culture: Culture hepatocytes (or other relevant cell lines) in standard growth media.

-

Labeling: Replace the standard media with media containing a known enrichment of D₂O (e.g., 5% D₂O).[9]

-

Time Course Experiment: Harvest cells at different time points after the introduction of the D₂O-containing media.

-

Lipid Extraction: Extract total lipids from the harvested cells.

-

Analysis: Analyze the deuterium enrichment in various lipid species using LC-MS/MS.

-

Turnover Rate Calculation: Determine the turnover rates of individual lipids by fitting the deuterium incorporation data to an exponential curve.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from various deuterium labeling studies in lipids.

Table 1: Deuterium Incorporation into Lipids in In Vivo Studies

| Lipid Analyte | Organism/Model | D₂O Enrichment in Body Water | Maximum Deuterium Incorporation | Analytical Method | Reference |

| Plasma TG Palmitate | Human | 0.3% | 0.6-0.76% | GC-MS | [7] |

| Plasma Cholesterol | Human | 0.3% | 0.78% (at 60h) | GC-MS | [7] |

| Adipose Tissue Fatty Acids | Human | 2% | Not specified | GC-MS | [8] |

| Plasma Palmitate | Rat | 7-10% | N = 21 atoms | Mass Isotopomer Analysis | [13] |

| Plasma Cholesterol | Rat | 7-10% | N = 27 atoms | Mass Isotopomer Analysis | [13] |

Table 2: Deuterated Fatty Acid Concentrations in Rat Plasma After Oral Dosing

| Deuterated Fatty Acid | Maximum Concentration (µM) | Time to Max Concentration | Analytical Method | Reference |

| d7-C18:0 (Stearic acid) | ~2.2 | Not specified | HPLC-ESI-MS | [14] |

| d7-C18:1 (Oleic acid) | ~1.8 | Not specified | HPLC-ESI-MS | [14] |

| d7-C16:0 (Palmitic acid) | ~0.6 | Not specified | HPLC-ESI-MS | [14] |

Visualizing Workflows and Pathways

Visual representations of experimental workflows and metabolic pathways are crucial for understanding the complex processes involved in deuterium labeling studies.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo deuterium labeling study.

Caption: General workflow for in vivo deuterium labeling studies.

De Novo Lipogenesis (DNL) Pathway

This diagram outlines the key steps in the synthesis of fatty acids from glucose, where deuterium from D₂O can be incorporated.

Caption: Simplified De Novo Lipogenesis pathway showing potential deuterium incorporation.

Cholesterol Synthesis Pathway

The following diagram illustrates the initial stages of cholesterol synthesis where deuterium can be incorporated.

Caption: Key steps in cholesterol synthesis with potential deuterium incorporation.

Applications in Drug Development

A particularly innovative application of deuterium labeling is the development of "deuterated drugs".[11] By strategically replacing hydrogen atoms with deuterium at sites susceptible to oxidative damage in polyunsaturated fatty acids (PUFAs), the chemical bonds are strengthened. This "kinetic isotope effect" slows down the rate of lipid peroxidation, a process implicated in numerous diseases.[10][15] This approach is being explored for the treatment of neurodegenerative diseases, atherosclerosis, and retinal degeneration.[11]

Conclusion

Deuterium labeling is an indispensable technique in modern lipid research, providing unparalleled insights into the dynamics of lipid metabolism. Its safety, cost-effectiveness, and versatility make it an ideal choice for a wide range of studies, from fundamental metabolic research to the development of novel therapeutics. As analytical technologies continue to advance, the applications of deuterium labeling in lipidomics are expected to expand, further unraveling the intricate roles of lipids in health and disease.

References

- 1. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]

- 5. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 6. metsol.com [metsol.com]

- 7. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Measurement of Lipid Turnover Rates Using Partial Metabolic Heavy Water Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 11. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 16:0-16:0 PC-d31 in Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16:0-16:0 PC-d31, a deuterated phosphatidylcholine analog, including its supplier information, key technical data, and detailed protocols for its application as an internal standard in quantitative lipidomics workflows.

Product Information: Supplier and Catalog Number

This compound, chemically known as 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine, is a high-purity, deuterated lipid standard essential for accurate quantification of its non-deuterated counterpart and related lipid species in complex biological samples.

The primary supplier of this lipid is Avanti Polar Lipids . The corresponding catalog number is 860392P .[1] This product is also available through distributors of Avanti Polar Lipids, such as Merck (formerly Sigma-Aldrich).

Quantitative Data Summary

The following table summarizes the key quantitative and technical specifications for Avanti Polar Lipids' this compound.

| Property | Value | Reference |

| Molecular Formula | C40H49D31NO8P | [2] |

| Formula Weight | 765.23 g/mol | Avanti Polar Lipids |

| Exact Mass | 764.757 | Avanti Polar Lipids |

| Purity | >99% (TLC) | Avanti Polar Lipids |

| Physical State | Powder | Avanti Polar Lipids |

| Storage Temperature | -20°C | Avanti Polar Lipids |

| CAS Number | 56952-02-4 | [2] |

Core Application: Internal Standard for Quantitative Mass Spectrometry

Deuterated lipids, such as this compound, are ideal internal standards for mass spectrometry-based lipidomics.[3] Their chemical behavior is nearly identical to their endogenous, non-deuterated (protiated) counterparts, allowing them to co-elute during chromatographic separation.[3] However, their increased mass due to the deuterium atoms allows them to be distinguished by the mass spectrometer.

By adding a known amount of this compound to a sample at the beginning of the workflow, researchers can accurately account for variations in sample extraction, recovery, and ionization efficiency, leading to precise quantification of the target analyte.

Experimental Protocol: Quantification of 16:0-16:0 PC in Biological Samples using LC-MS/MS

This protocol provides a detailed methodology for the quantification of 16:0-16:0 PC (dipalmitoylphosphatidylcholine, DPPC) in a biological matrix (e.g., cell lysate, plasma) using this compound as an internal standard.

Materials and Reagents

-

Biological sample (e.g., cultured cells, plasma)

-

This compound (Avanti Polar Lipids, Cat. No. 860392P)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration for spiking into samples.

Lipid Extraction (Folch Method)

-

Sample Homogenization : To a known amount of sample (e.g., 1 million cells or 100 µL of plasma), add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

-

Internal Standard Spiking : Add a known amount of the this compound internal standard spiking solution to the chloroform:methanol mixture containing the sample.

-

Agitation : Vortex the mixture vigorously for 15-20 minutes at room temperature.

-

Phase Separation : Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifugation : Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5-10 minutes to achieve a clear separation of the upper aqueous phase and the lower organic phase.

-

Lipid Collection : Carefully aspirate and discard the upper aqueous phase. The lower organic phase contains the lipids.

-

Drying : Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution : Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v).

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

-

Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly used.

-

Column Temperature : Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

16:0-16:0 PC (DPPC) : Monitor the transition of the precursor ion (e.g., [M+H]+ or [M+Na]+) to a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184.07).

-

This compound : Monitor the corresponding transition for the deuterated internal standard.

-

-

Data Analysis and Quantification

-

Peak Integration : Integrate the peak areas for both the endogenous 16:0-16:0 PC and the this compound internal standard from the extracted ion chromatograms.

-

Response Ratio Calculation : Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.

-

Quantification : Determine the concentration of the endogenous 16:0-16:0 PC in the original sample by comparing the response ratio to a standard curve generated with known amounts of the non-deuterated standard and a fixed amount of the internal standard.

Visualizations

Experimental Workflow for Quantitative Lipidomics

References

A Guide to Commercially Available Deuterated Phosphatidylcholine Standards for Researchers

For researchers, scientists, and professionals in drug development, the use of deuterated internal standards is crucial for achieving accurate and reproducible results in mass spectrometry-based lipidomics. This technical guide provides an in-depth overview of the commercial availability of deuterated phosphatidylcholine (PC) standards, essential tools for the precise quantification of PCs in complex biological samples. This document outlines the key suppliers, available standards, and practical considerations for their use.

Introduction to Deuterated Phosphatidylcholine Standards

Deuterated lipids are stable isotope-labeled molecules where one or more hydrogen atoms have been replaced by deuterium. In mass spectrometry, these standards are invaluable as internal standards. Because they are chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies. However, their increased mass allows them to be distinguished from the non-labeled analytes, enabling precise quantification and correction for sample loss during preparation. The use of deuterated standards is particularly beneficial for simplifying proton nuclear magnetic resonance (NMR) spectra and enhancing the detection of signals from biomolecules in other NMR experiments.[1]

Major Suppliers and Product Offerings

Several reputable suppliers specialize in high-purity lipids, offering a range of deuterated PC standards. The following tables summarize the offerings from leading companies in this field.

Avanti Polar Lipids

Avanti Polar Lipids is a primary source for a wide variety of deuterated phospholipids, including numerous PC standards.[1] Their products are available directly and through distributors such as MilliporeSigma and Fisher Scientific.

| Product Name/Abbreviation | Chemical Name | Molecular Formula | Molecular Weight | Deuteration Level |

| 14:0 PC-d54 | 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine | C36H18D54NO8P | 728.34 | d54 |

| 16:0 PC-d62 | 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine | C40H18D62NO8P | 796.42 | d62 |

| 18:0 PC-d83 | 1,2-distearoyl-d83-sn-glycero-3-phosphocholine | C44H5D83NO8P | 873.66 | d83 |

| 15:0-18:1-d7-PC | 1-pentadecanoyl-2-(oleoyl-d7)-sn-glycero-3-phosphocholine | C42H75D7NO8P | 768.12 | d7 |

| 16:0-22:6-PC-d9 | 1-palmitoyl-2-(docosahexaenoyl-d9)-sn-glycero-3-phosphocholine | C46H68D9NO8P | 819.16 | d9 |

| 18:1-d7 Lyso PC | 1-(oleoyl-d7)-sn-glycero-3-phosphocholine | C26H45D7NO7P | 528.68 | d7 |

| GPC-d9 | sn-glycero-3-phosphocholine-d9 | C8H11D9NO6P | 266.23 | d9 |

Note: Data compiled from supplier websites. Molecular weights and formulas may vary slightly between batches.

Avanti also offers deuterated lipid mixtures, such as LIPIDOMIX®, which are formulated as ready-to-use quantitative standards for mass spectrometry.[2]

Cayman Chemical

Cayman Chemical provides a range of deuterated lipids, including mixtures designed for quantitative mass spectrometry, under their MaxSpec® brand. These are gravimetrically prepared and supplied in sealed ampules.

| Product Name | Description |

| Deuterated Lipidomics MaxSpec® Mixture | A mixture containing various deuterated lipid species, including glycerophospholipids.[1] |

| Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture | Contains deuterated forms of select saturated and monounsaturated fatty acids.[2] |

Cayman Chemical emphasizes the importance of higher deuteration levels (e.g., d9) to avoid interference from the natural isotopic abundance of the analyte, which can be significant for large molecules like lipids.

Other Notable Suppliers

-

FB Reagents: Offers a variety of deuterated phospholipids, including multiple deuterated versions of common PCs like DLPC, DMPC, DOPC, DPPC, and DSPC with different deuteration patterns (e.g., d9, d46, d55, d62).

-

Larodan: A Swedish company that develops and manufactures a comprehensive range of high-purity lipids, including various phosphatidylcholines.

-

Matreya LLC: Now part of Cayman Chemical, Matreya has a history of providing high-purity sphingolipids, phospholipids, and other lipids.

Experimental Considerations and a General Protocol

The primary application of deuterated PC standards is as internal standards in quantitative lipidomics workflows. Below is a generalized experimental protocol for their use in a typical LC-MS/MS analysis.

General Experimental Protocol for PC Quantification

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

Spike the sample with a known amount of the deuterated PC standard mixture. The amount added should be tailored to the expected concentration range of the endogenous PCs.

-

Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure. This typically involves a biphasic extraction with chloroform, methanol, and water.

-

Evaporate the organic phase containing the lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with a low concentration of ammonium formate).[3]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the lipid species using reversed-phase liquid chromatography. A C18 or C30 column is commonly used.

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode for PC analysis.

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.

-

Perform MS1 scans to detect the precursor ions of both the endogenous and deuterated PCs.

-

For structural confirmation and enhanced specificity, perform MS/MS (tandem mass spectrometry). For PCs, a common approach is to use precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184.07.[3]

-

-

-

Data Analysis:

-

Identify the endogenous and deuterated PC species based on their accurate mass-to-charge ratios (m/z).

-

Integrate the peak areas for both the endogenous analyte and the corresponding deuterated internal standard.

-

Calculate the concentration of the endogenous PC by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

-

Visualizing Workflows and Pathways

To better understand the application and context of deuterated PC standards, the following diagrams illustrate a typical lipidomics workflow and the biosynthetic pathway for phosphatidylcholine.

Caption: A typical experimental workflow for quantitative lipidomics using deuterated internal standards.

Caption: The Kennedy pathway for de novo biosynthesis of phosphatidylcholine.

Conclusion

Commercially available deuterated phosphatidylcholine standards are indispensable tools for researchers in lipidomics. A variety of suppliers offer a wide range of these standards, catering to diverse research needs. By serving as robust internal standards, they enable the accurate and precise quantification of PCs, which is fundamental to understanding their roles in health and disease and for the development of novel therapeutics. Careful selection of the appropriate deuterated standard and adherence to optimized experimental protocols will ensure high-quality, reproducible data in any research endeavor.

References

A Technical Guide to the Storage and Stability of 16:0-16:0 PC-d31 (d31-Dipalmitoylphosphatidylcholine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of storing and handling 16:0-16:0 PC-d31, a deuterated derivative of dipalmitoylphosphatidylcholine (DPPC). Understanding the stability of this lipid is paramount for its effective use in research and pharmaceutical development, where it serves as an internal standard in mass spectrometry-based lipidomics and as a tool in biophysical studies of lipid membranes.

Storage and Handling Recommendations

The long-term stability of this compound is contingent upon proper storage conditions that minimize chemical degradation. As a saturated phospholipid, it is relatively stable compared to its unsaturated counterparts; however, adherence to recommended guidelines is crucial to ensure its integrity over time.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Container Type | Atmosphere | Shelf-Life |

| Solid (Powder) | -20°C | Glass vial with Teflon-lined cap | Standard | ≥ 1 year |

| Organic Solution | -20°C | Glass vial with Teflon-lined cap | Inert (Argon or Nitrogen) | ≥ 1 year |

Data compiled from manufacturer recommendations.[1][2][3]

Handling Procedures:

-

Solid Form: When handling the powdered form, it is imperative to allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can accelerate hydrolysis.

-

Organic Solutions: Solutions of this compound in organic solvents should be handled under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially if stored for extended periods. Use glass or stainless-steel syringes and pipettes for transferring solutions to avoid contamination from plasticizers.

Stability Profile and Degradation Pathways

The primary mechanisms of degradation for this compound are hydrolysis and, to a lesser extent, oxidation. The deuteration on the acyl chain is not expected to significantly alter the susceptibility to these degradation pathways compared to the non-deuterated DPPC.

A notable consideration for deuterated fatty acids is the potential for the exchange of deuteriums on the alpha carbon to the carbonyl group. This can result in a mixture of fully and partially deuterated compounds at this position.[1]

Hydrolysis

Hydrolysis of the ester bonds at the sn-1 and sn-2 positions is the most common degradation pathway, leading to the formation of lysophosphatidylcholine (LPC) and free fatty acids. This process is catalyzed by the presence of water and can be accelerated by acidic or basic conditions and elevated temperatures. The rate of hydrolysis for phosphatidylcholines is generally lowest at a pH of approximately 6.5.

Table 2: Factors Influencing Hydrolysis of Dipalmitoylphosphatidylcholine

| Factor | Effect on Hydrolysis Rate |

| pH | Increased rates under acidic (pH < 4) and basic (pH > 7) conditions. Minimum at pH ~6.5. |

| Temperature | Rate increases with temperature, following the Arrhenius equation. |

| Buffer Species | Some buffer ions can act as general acid-base catalysts, increasing the rate. |

| Physical State | Hydrolysis rates can differ between the gel and liquid-crystalline phases of the lipid. |

Oxidation

As a saturated phospholipid, this compound is not susceptible to oxidation of its acyl chains. However, other parts of the molecule could potentially be oxidized under harsh conditions, though this is a minor degradation pathway compared to hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound involves subjecting the compound to various conditions and monitoring its degradation over time using appropriate analytical techniques.

Sample Preparation for Stability Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition to be tested (e.g., different temperatures, pH values, and storage in aqueous buffers).

-

Time Points: Store the samples under the specified conditions and withdraw aliquots for analysis at predetermined time intervals.

Analytical Methodologies

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a simple and effective method for the qualitative and semi-quantitative assessment of phospholipid degradation.

-

Stationary Phase: Silica gel 60 plates.

-

Mobile Phase: A common solvent system is chloroform:methanol:water (65:25:4, v/v/v).

-

Sample Application: Spot a small volume of the sample onto the TLC plate.

-

Development: Place the plate in a developing chamber saturated with the mobile phase.

-

Visualization: After development, visualize the separated spots using iodine vapor or a phosphorus-specific stain. The appearance of new spots corresponding to lysophosphatidylcholine indicates degradation.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, provides quantitative analysis of the parent lipid and its degradation products.

-

Column: A C18 or a silica-based column is typically used.

-

Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile, isopropanol) with a small amount of an aqueous buffer or modifier is often employed.

-

Detection: ELSD is a universal detector for lipids. Mass spectrometry (MS) provides mass information for peak identification and can distinguish between the deuterated parent compound and its non-deuterated degradation products.

-

Quantification: The percentage of remaining this compound and the formation of degradation products can be calculated from the peak areas in the chromatograms.

3.2.3. Mass Spectrometry (MS)

Direct infusion or LC-coupled mass spectrometry is a powerful tool for the detailed characterization of this compound and its degradation products. High-resolution mass spectrometry can confirm the elemental composition of the parent molecule and any degradants.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the stability and analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 16:0-16:0 PC-d31 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in lipidomics, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible results. These standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31) is a deuterated analog of dipalmitoylphosphatidylcholine (DPPC), a common saturated phosphatidylcholine. Its near-identical chemical and physical properties to its endogenous counterpart, combined with a distinct mass shift due to the deuterium labels, make it an excellent internal standard for the quantification of phosphatidylcholines (PCs) and other lipid species in complex biological matrices.

The fundamental principle lies in adding a known quantity of this compound to each sample at the beginning of the workflow. The ratio of the signal intensity of the target analyte to that of the internal standard is then used for quantification. This ratiometric approach effectively normalizes for any sample loss or variation in instrument response, thereby enhancing the precision and accuracy of the measurement.

Key Properties of this compound

| Property | Value |

| Chemical Name | 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine |

| Abbreviation | This compound or DPPC-d31 |

| Molecular Formula | C₄₀H₄₉NO₈PD₃₁ |

| Formula Weight | ~765.23 g/mol |

| Purity | >99% |

| Storage | -20°C |

Experimental Workflow for Quantitative Lipidomics

The following diagram outlines the typical experimental workflow for quantitative lipid analysis using this compound as an internal standard.

Application Notes and Protocols for the Preparation of 16:0-16:0 PC-d31 Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are valuable tools in various scientific disciplines, including drug delivery, membrane biophysics, and diagnostics. The use of deuterated phospholipids, such as 1,2-dipalmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31 or DPPC-d31), offers unique advantages in structural biology studies, particularly in nuclear magnetic resonance (NMR) and neutron scattering experiments, by providing contrast to differentiate lipid molecules from other components. This document provides a detailed protocol for the preparation of unilamellar liposomes composed of DPPC-d31 using the thin-film hydration method followed by sonication and extrusion.

Data Presentation

The physicochemical characteristics of liposomes are critical for their application. The following table summarizes typical quantitative data for liposomes prepared from DPPC, which has physical properties very similar to DPPC-d31. These values can be expected to be comparable for liposomes prepared using the described protocol.

| Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Sonication (20 cycles) | 71.0 ± 0.5 | < 0.3 | -17.9 ± 0.9 | [1] |

| Extrusion (100 nm filter) | ~110 | < 0.1 | N/A | [2] |

| Extrusion (100 nm filter) | 136 ± 11 | Narrow | N/A | [3] |

| Extrusion (100 nm filter) | 150 - 194 | < 0.2 | Close to zero | [4] |

Experimental Protocols

This protocol details the preparation of unilamellar liposomes from this compound using a combination of thin-film hydration, sonication, and extrusion. This procedure is designed to produce liposomes with a controlled size and lamellarity.

Materials and Equipment

-

1,2-dipalmitoyl(d31)-sn-glycero-3-phosphocholine (this compound)

-

Chloroform or a chloroform:methanol (2:1, v/v) mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Probe-tip sonicator or bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

-

Nitrogen or argon gas stream

-

Dynamic light scattering (DLS) instrument for size and polydispersity analysis

-

Zeta potential analyzer

Protocol Steps

1. Thin-Film Hydration

-

Lipid Dissolution: Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of solvent. Ensure the lipid is completely dissolved by gentle swirling.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface. The water bath temperature should be kept above the phase transition temperature of DPPC (41°C), for instance, at 45°C.

-

Film Drying: After the bulk of the solvent is removed, dry the lipid film further under a gentle stream of nitrogen or argon gas to remove any residual solvent. For complete removal, the flask can be placed under high vacuum for at least 2 hours.

2. Hydration of the Lipid Film

-

Buffer Addition: Add the desired volume of pre-warmed hydration buffer (above 41°C) to the round-bottom flask containing the dry lipid film. The final lipid concentration in the buffer will depend on the intended application.

-

Vesicle Formation: Hydrate the lipid film by gentle rotation of the flask. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). The resulting suspension will appear milky.

3. Size Reduction by Sonication (Optional)

To break down the large MLVs into smaller vesicles, sonication can be applied.

-

Probe-tip Sonication: Immerse the tip of the sonicator into the liposome suspension. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating of the sample. The process should be carried out in an ice bath. Total sonication time can vary (e.g., 5-15 minutes) depending on the desired size.[5][6]

-